Isoxyl, also known as thiocarlide, is a synthetic thiourea derivative with the chemical name 4,4′-diisoamyloxythiocarbanilide. [, ] It gained prominence in the mid-20th century for its potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. [, ] While clinically utilized for a period, its use diminished due to challenges in achieving consistent therapeutic outcomes, partly attributed to limitations in understanding its pharmacokinetic properties. [] Despite this, Isoxyl remains a valuable research tool for studying mycobacterial cell wall biosynthesis and for developing novel antitubercular agents.
A notable synthesis approach for Isoxyl involves a multistep process starting with 4-isoamyloxyaniline. [] This aniline derivative is reacted with glycosyl isothiocyanates to yield N-glycosyl-N′-[p-(isoamyloxy)phenyl]-thiourea derivatives. [] These derivatives can then be further modified to obtain Isoxyl. Another approach involves the condensation of 4-isoamyloxyphenyl isothiocyanate with 4-isoamyloxyaniline. []
Isoxyl undergoes bioactivation within mycobacteria, primarily through an oxidative pathway. [, ] The flavin-containing monooxygenase EthA catalyzes the oxidation of Isoxyl, leading to the formation of reactive intermediates. [, ] These intermediates can then covalently modify their target, the HadAB/BC complex, ultimately inhibiting mycolic acid synthesis. [, ]
Isoxyl primarily targets the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. [, , , ] It acts by inhibiting the FAS-II dehydratase complex, specifically the HadAB and HadBC enzymes responsible for the dehydration step during mycolic acid elongation. [, , , ] This inhibition disrupts the formation of the long-chain fatty acids that constitute mycolic acids, leading to cell wall instability and ultimately bacterial death. [, , , ]
Isoxyl exists in two polymorphic forms, Form I and Form II, which exhibit distinct physicochemical properties. [] These forms differ in their crystal structures, hydrogen bonding patterns, and melting points, with Form II being the more thermodynamically stable form at room temperature. [] This polymorphism influences its solubility and dissolution rate, factors crucial for its bioavailability and therapeutic efficacy. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: